molecular formula C20H20N4O3S2 B2581285 4-(tert-butyl)-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 868973-11-9

4-(tert-butyl)-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2581285
CAS No.: 868973-11-9
M. Wt: 428.53
InChI Key: KDRDELXPIVUICB-UHFFFAOYSA-N
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Description

4-(tert-butyl)-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that features a tert-butyl group, a nitrobenzyl thioether, and a thiadiazole ring

Preparation Methods

The synthesis of 4-(tert-butyl)-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the Thiadiazole Ring: This can be achieved by cyclization reactions involving thiosemicarbazides and appropriate carboxylic acids or their derivatives.

    Introduction of the Nitrobenzyl Thioether: This step involves the nucleophilic substitution of a nitrobenzyl halide with a thiol group on the thiadiazole ring.

    Attachment of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation or other suitable alkylation methods.

    Formation of the Benzamide Moiety: This can be achieved by coupling the thiadiazole derivative with a benzoyl chloride or similar reagent under appropriate conditions.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

4-(tert-butyl)-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions, such as using hydrogenation or metal-catalyzed reduction.

    Reduction: The thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The benzamide moiety can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include hydrogen gas, metal catalysts, oxidizing agents, and various nucleophiles or electrophiles. Major products formed from these reactions would depend on the specific conditions and reagents used.

Scientific Research Applications

    Medicinal Chemistry: This compound could be explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The unique structural features of this compound may make it useful in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, providing a versatile intermediate for various synthetic pathways.

Mechanism of Action

The mechanism of action of 4-(tert-butyl)-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific enzymes, receptor binding, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar compounds to 4-(tert-butyl)-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide include other thiadiazole derivatives, nitrobenzyl compounds, and tert-butyl-substituted molecules. What sets this compound apart is the combination of these functional groups in a single molecule, which may confer unique properties and reactivity. Examples of similar compounds include:

    This compound: A closely related compound with slight variations in the substituents.

    Thiadiazole Derivatives: Compounds with similar thiadiazole rings but different substituents.

    Nitrobenzyl Compounds: Molecules featuring the nitrobenzyl group but lacking the thiadiazole ring or tert-butyl group.

Properties

IUPAC Name

4-tert-butyl-N-[5-[(3-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S2/c1-20(2,3)15-9-7-14(8-10-15)17(25)21-18-22-23-19(29-18)28-12-13-5-4-6-16(11-13)24(26)27/h4-11H,12H2,1-3H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDRDELXPIVUICB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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